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Compound of Interest

Compound Name: Versalide

Cat. No.: B1219986

Audience: Researchers, scientists, and drug development professionals.
Introduction

Versalide, also known by its chemical name 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-
naphthalenyl)ethanone or as AETT, is a synthetic polycyclic musk previously used as a
fragrance ingredient in various consumer products such as soaps and cosmetics.[1][2][3][4][5]
Due to its widespread use and subsequent detection in environmental and biological samples,
robust analytical methods for its identification and quantification are crucial.[6][7][8] Nuclear
Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation
and purity assessment of organic molecules like Versalide.[2] This application note provides a
detailed protocol for the *H and 3C NMR analysis of Versalide.

While specific, publicly available datasets of assigned *H and *3C NMR chemical shifts for
Versalide are not readily found in the searched literature, this document presents a
generalized methodology and data presentation format based on standard practices for similar
analytes. The provided tables are templates to be populated with experimental data.

Chemical Structure
o Systematic Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2]

e Molecular Formula: C1sH260[1][3]
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» Molecular Weight: 258.40 g/mol [5]

o CAS Number: 88-29-9[1][2][3]

Quantitative Data Presentation

The following tables are templates for the presentation of *H and 3C NMR data for Versalide.

Table 1: *H NMR Data for Versalide

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
e.g., 7.26 S - 1H Ar-H
e.g., 2.50 q 7.5 2H CH2CHs
e.g., 2.45 S - 3H COCHs
e.g., 1.68 S - 4H CH2CH2
e.g., 1.30 S - 6H gem-di-CHs
e.g., 1.25 S - 6H gem-di-CHs
e.g., 1.15 t 7.5 3H CH2CHs

Note: The data presented in this table is hypothetical and for illustrative purposes only. The
solvent is assumed to be CDCls.

Table 2: 13C NMR Data for Versalide
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Chemical Shift (8) ppm Assignment
e.g., 209.0 C=0
e.g., 145.0 Ar-C
e.g., 138.0 Ar-C
e.g., 135.0 Ar-C
e.g., 130.0 Ar-C
e.g., 128.0 Ar-CH
e.g.,, 125.0 Ar-CH
e.g., 38.0 C(CHs)2
e.g., 37.5 C(CHs3)2
e.g., 34.0 CH2CH:
e.g., 315 C(CHs3)2
e.g., 31.0 C(CHs)2
e.g., 29.0 COCHs
e.g., 25.0 CH2CHs
e.g., 19.0 CH2CH:2
e.g., 15.0 CH2CHs

Note: The data presented in this table is hypothetical and for illustrative purposes only. The
solvent is assumed to be CDCls.

Experimental Protocols

The following protocols are generalized for the NMR analysis of a polycyclic musk compound
like Versalide.

Sample Preparation
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A well-prepared sample is critical for obtaining high-quality NMR spectra.

Materials:

Versalide sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

5 mm NMR tubes

Pipettes

Vortex mixer

Filter (optional)
Procedure:

e Weighing: Accurately weigh approximately 10-20 mg of the Versalide sample for *H NMR or
50-100 mg for 3C NMR into a clean, dry vial.

o Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCI3) to the vial.
Chloroform-d is a common choice for non-polar organic compounds.

e Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
o Transfer: Using a pipette, carefully transfer the solution into a 5 mm NMR tube.

 Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in a Pasteur pipette directly into the NMR tube.

o Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical parameters for acquiring *H and 3C NMR spectra on a 400 MHz
spectrometer.

1H NMR Spectroscopy:
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Spectrometer Frequency: 400 MHz

Solvent: CDCls

Temperature: 298 K

Pulse Sequence: zg30 (or similar standard 1D proton experiment)
Number of Scans: 16-64 (depending on sample concentration)
Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Referencing: The residual solvent peak of CDCIs (6 = 7.26 ppm) can be used as an internal
reference.

13C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz

Solvent: CDCIs

Temperature: 298 K

Pulse Sequence: zgpg30 (or similar proton-decoupled 1D carbon experiment)
Number of Scans: 1024 or more (due to the low natural abundance of 13C)
Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: 0 to 220 ppm

Referencing: The solvent peak of CDCIs (6 = 77.16 ppm) is used as an internal reference.[9]
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Data Processing

» Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the
absorptive mode.

» Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

o Referencing: Calibrate the chemical shift axis by setting the reference peak (e.g., CDCIs) to
its known chemical shift.

 Integration (*H NMR): Integrate the area under each peak to determine the relative number
of protons.

e Peak Picking: Identify the chemical shift of each peak.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis.

Data Acquisition Data Processing
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Caption: General experimental workflow for NMR analysis.
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Caption: Logical relationship for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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